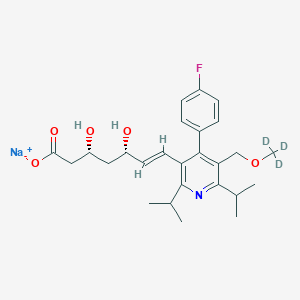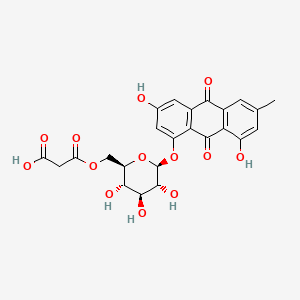
mGluR2 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metabotropic glutamate receptor subtype 2 agonist 1 is a compound that selectively activates the metabotropic glutamate receptor subtype 2. This receptor is a G protein-coupled receptor that plays a crucial role in modulating neurotransmission in the central nervous system. Activation of metabotropic glutamate receptor subtype 2 has been associated with various therapeutic effects, including anxiolytic and antipsychotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metabotropic glutamate receptor subtype 2 agonist 1 involves several steps, including the preparation of cyclopropyl glutamate analogues. These analogues are synthesized through a series of reactions that include cyclopropanation, esterification, and amidation . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of metabotropic glutamate receptor subtype 2 agonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
Metabotropic glutamate receptor subtype 2 agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Metabotropic glutamate receptor subtype 2 agonist 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Metabotropic glutamate receptor subtype 2 agonist 1 exerts its effects by selectively binding to and activating the metabotropic glutamate receptor subtype 2. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels and reduced neurotransmitter release . The molecular targets and pathways involved include the Gi/Go protein-coupled signaling pathway, which modulates synaptic transmission and neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
LY354740: A mixed metabotropic glutamate receptor subtype 2 and 3 agonist with anxiolytic potential.
LY2140023: A prodrug that demonstrates improvements in positive and negative symptoms in schizophrenic patients.
Biphenyl-indanone A: A positive allosteric modulator of metabotropic glutamate receptor subtype 2 with antipsychotic and anxiolytic effects.
Uniqueness
Metabotropic glutamate receptor subtype 2 agonist 1 is unique in its high selectivity for metabotropic glutamate receptor subtype 2, which allows for targeted modulation of this receptor without affecting other metabotropic glutamate receptor subtypes. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(6(11)12)2-3(7)4(8)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-,7+/m0/s1 |
Clave InChI |
YOXCBSSHQBVZCD-VJJSXZLQSA-N |
SMILES isomérico |
C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC1(CC1C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)



![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
